4-(2,2-Diethoxyethoxy)-3-methoxyaniline
Description
4-(2,2-Diethoxyethoxy)-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 3-position and a diethoxyethoxy chain at the 4-position of the benzene ring. This compound is structurally tailored to balance lipophilicity and hydrophilicity, making it valuable in pharmaceutical and agrochemical synthesis. The diethoxyethoxy substituent enhances solubility in organic solvents and may improve metabolic stability compared to simpler alkoxy groups .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(2,2-diethoxyethoxy)-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO4/c1-4-16-13(17-5-2)9-18-11-7-6-10(14)8-12(11)15-3/h6-8,13H,4-5,9,14H2,1-3H3 |
InChI Key |
RTTZXTNJMQSHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)N)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups | Solubility Trends |
|---|---|---|---|---|
| 4-(2,2-Diethoxyethoxy)-3-methoxyaniline | Diethoxyethoxy (4), Methoxy (3) | ~283.3 (calc.) | Ether, Methoxy, Amine | Moderate hydrophilicity |
| 4-(Difluoromethoxy)-3-methoxyaniline | Difluoromethoxy (4), Methoxy (3) | 189.16 | Fluorinated ether, Methoxy | Enhanced lipophilicity |
| 3-Methoxyaniline | Methoxy (3) | 123.15 | Methoxy, Amine | Low water solubility |
| 4-Methoxy-2-methylaniline | Methoxy (4), Methyl (2) | 137.18 | Methoxy, Methyl | Moderate organic solubility |
| N-(4-Hydroxybenzyl)-3-methoxyaniline | Hydroxybenzyl (N), Methoxy (3) | 229.27 | Phenol, Methoxy, Amine | pH-dependent solubility |
Metabolic and Microbial Stability
- Microbial Degradation : Substituent bulkiness inversely correlates with transformation rates. 3-Methoxyaniline degrades slower than aniline but faster than nitroaniline. The diethoxyethoxy group in this compound may further retard microbial action due to steric effects .
- Metabolic Stability : Fluorinated analogs like 4-(difluoromethoxy)-3-methoxyaniline exhibit increased resistance to oxidative metabolism, while diethoxyethoxy chains enhance stability via reduced CYP450 affinity .
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